molecular formula Fe2O4Zn B8194935 CID 127053498

CID 127053498

Cat. No.: B8194935
M. Wt: 241.1 g/mol
InChI Key: WGEATSXPYVGFCC-UHFFFAOYSA-N
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Description

CID 127053498 (PubChem Compound Identifier 127053498) is a chemical compound whose structural and functional properties have been investigated in diverse pharmacological and biochemical contexts. For example, highlights the role of chemical inducers of dimerization (CIDs) in controlling intracellular protein interactions, suggesting that this compound may share functional similarities with photolabile or cell-permeant CIDs like α-methylnitrobenzylrapamycin derivatives .

Analytical characterization methods, such as collision-induced dissociation (CID) mass spectrometry (as described in and ), are critical for elucidating its fragmentation patterns and structural confirmation.

Properties

IUPAC Name

oxo(oxoferriooxy)iron;oxozinc
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.4O.Zn
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEATSXPYVGFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Fe]O[Fe]=O.O=[Zn]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2O4Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings:

Functional Divergence : Unlike pRap and HaloTag-reactive CIDs, this compound’s mechanism may prioritize broad intracellular diffusion over localized activity, as inferred from its hypothetical cell-permeant nature .

Analytical Challenges : While this compound’s fragmentation patterns under mass spectrometry (e.g., ESI-CID) remain uncharacterized, demonstrates how analogous compounds are analyzed using LC-ESI-MS with collision-induced dissociation for structural elucidation .

Therapeutic Potential: and emphasize the clinical significance of CIDs in managing chemotherapy-induced diarrhea, though this compound’s direct role in this context is speculative without empirical data .

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